molecular formula C20H24N2O6 B5201890 ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B5201890
M. Wt: 388.4 g/mol
InChI Key: URQIZBILZMAGSD-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate is an organic compound that belongs to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its complex structure, which includes amino, cyano, and carboxylate functional groups, as well as a trimethoxyphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with an appropriate aldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of purification techniques, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group to form amines or other functional groups.

    Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or agrochemicals.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-2-ethyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.

    Ethyl 6-amino-5-cyano-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

The presence of the trimethoxyphenyl group in ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate distinguishes it from other similar compounds. This group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique for specific applications.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-ethyl-4-(2,3,4-trimethoxyphenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-6-13-16(20(23)27-7-2)15(12(10-21)19(22)28-13)11-8-9-14(24-3)18(26-5)17(11)25-4/h8-9,15H,6-7,22H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQIZBILZMAGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=C(C(=C(C=C2)OC)OC)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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